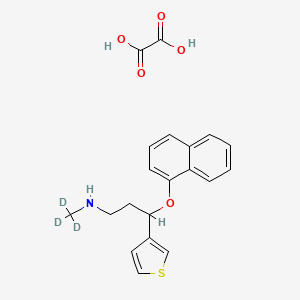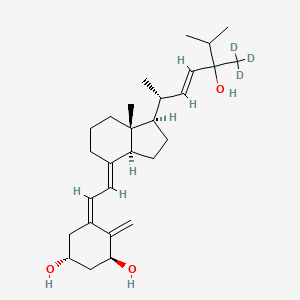
1|A,24-Dihydroxy Vitamin D2-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1|A,24-Dihydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically ergocalciferol (vitamin D2)It is structurally similar to other forms of vitamin D but has unique properties that make it valuable for specific research and therapeutic purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1|A,24-Dihydroxy Vitamin D2-d3 typically involves multiple steps, starting from ergocalciferol. The process includes hydroxylation reactions at specific positions on the ergocalciferol molecule. Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize the formation of unwanted by-products .
化学反应分析
Types of Reactions: 1|A,24-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The primary products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
科学研究应用
1|A,24-Dihydroxy Vitamin D2-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs in various chemical reactions.
Biology: Investigated for its effects on cellular processes, including cell differentiation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating conditions related to vitamin D deficiency, such as osteoporosis and certain cancers.
Industry: Utilized in the development of vitamin D supplements and fortified foods
作用机制
The mechanism of action of 1|A,24-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the transcription of specific genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and other physiological processes .
相似化合物的比较
1α,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, known for its potent effects on calcium metabolism.
1α,25-Dihydroxyvitamin D2: Another analog of vitamin D2 with similar biological activities.
24,25-Dihydroxyvitamin D3: A less active form of vitamin D3 involved in the regulation of calcium and phosphate levels
Uniqueness: 1|A,24-Dihydroxy Vitamin D2-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. This compound is particularly valuable for research focused on understanding the diverse roles of vitamin D analogs in health and disease .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable tool for research and therapeutic purposes. Understanding its synthesis, chemical reactions, and mechanism of action can provide insights into the broader roles of vitamin D analogs in health and disease.
属性
分子式 |
C28H44O3 |
|---|---|
分子量 |
431.7 g/mol |
IUPAC 名称 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1/i6D3 |
InChI 键 |
ODZFJAXAEXQSKL-YULSUSTISA-N |
手性 SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C(C)C)O |
规范 SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



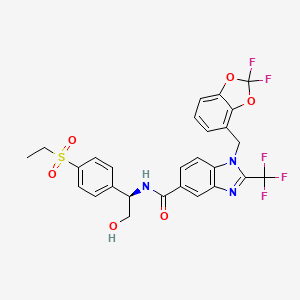
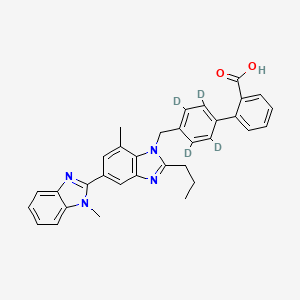
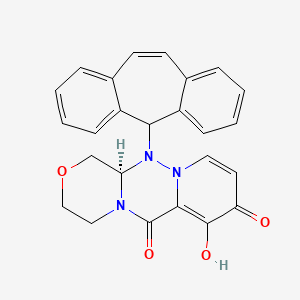
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
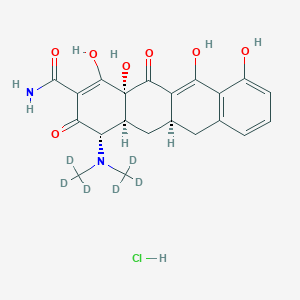

![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)


